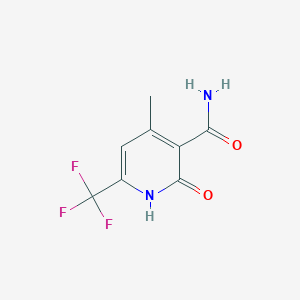

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C8H7F3N2O2 . It has a molecular weight of 220.15 .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is 1S/C8H7F3N2O2/c1-3-2-4 (8 (9,10)11)13-7 (15)5 (3)6 (12)14/h2H,1H3, (H2,12,14) (H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is a solid at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Activity Research

Research has been conducted on derivatives of nicotinamides, including 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, for their antibacterial properties. A study by Bheemanapalli, Akkinepally, and Pamulaparthy (2008) synthesized a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Solubility and Permeation Studies

Nicotinamide and its derivatives, including 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, have been studied for their impact on the solubility and permeation of other compounds. Nicoli et al. (2008) investigated the effect of nicotinamide on the transdermal permeation of parabens, discovering that nicotinamide can influence solubility and reduce permeability coefficients, which could have implications for topical pharmaceutical formulations (Nicoli et al., 2008).

Metabolism and Enzymatic Studies

Research by Sano, Endo, and Takitani (1992) explored the use of nicotinamide and its methyl analogs, including 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, as substrates for nicotinamide N-methyltransferase and amine N-methyltransferase, providing insights into the metabolism and enzymatic interactions of these compounds (Sano, Endo, & Takitani, 1992).

Hydrogen-Bonded Interactions in Cocrystals

A study by Lou and Hu (2011) examined the crystallization of nicotinamide with different aromatic acids. This research provides an understanding of the molecular interactions and hydrogen bonding in cocrystals involving nicotinamide derivatives, which could be valuable in crystal engineering and pharmaceutical formulation (Lou & Hu, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-3-2-4(8(9,10)11)13-7(15)5(3)6(12)14/h2H,1H3,(H2,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYTJOFALZLCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554903 |

Source

|

| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide | |

CAS RN |

116548-07-3 |

Source

|

| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)